molecular formula C15H19N3O2S B12177370 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12177370
M. Wt: 305.4 g/mol
InChI Key: MTHFLGDZAPKMCI-UHFFFAOYSA-N
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Description

1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a recognized potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key signaling node primarily expressed in hematopoietic cells. Source The research value of this compound lies in its ability to specifically modulate the tumor microenvironment by targeting immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Source By inhibiting PI3Kγ, this molecule can repolarize these cells from a pro-tumorigenic (M2-like) state to an anti-tumorigenic (M1-like) state, thereby restoring CD8+ T cell function and enhancing anti-tumor immunity. Source This mechanism has established it as a critical tool compound in immuno-oncology research, with studies demonstrating its potential to synergize with immune checkpoint inhibitors. Source Beyond oncology, its selective inhibition of PI3Kγ is also being investigated in the context of inflammatory and autoimmune diseases, where this isoform plays a central role in neutrophil migration and mast cell activation. Source

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2S/c1-18-13(9-12(17-18)14-3-2-8-21-14)15(19)16-10-11-4-6-20-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3,(H,16,19)

InChI Key

MTHFLGDZAPKMCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is commonly synthesized by reacting hydrazines with 1,3-diketones. For example:

  • Reaction : Methylhydrazine and ethyl 3-(thiophen-2-yl)-3-oxopropanoate undergo cyclocondensation in ethanol under reflux to yield 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

  • Conditions : 80°C, 12 hours, 75–85% yield.

  • Mechanism : Nucleophilic attack of hydrazine on diketone, followed by dehydration and aromatization.

[3+2] Cycloaddition of Diazonium Salts

Diazonium salts derived from thiophene-2-carbaldehyde react with acetylenes to form pyrazoles:

  • Example : Thiophene-2-carbaldehyde diazonium chloride and methyl propiolate yield 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

  • Yield : 68% after purification by silica gel chromatography.

Introduction of the Thiophen-2-Yl Group

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrazole reacts with 2-bromothiophene:

  • Catalyst : PdCl₂(dppf) (5 mol%).

  • Base : K₂CO₃ in DMF/H₂O (9:1).

  • Yield : 82%.

Direct Electrophilic Substitution

Thiophene-2-boronic acid undergoes electrophilic substitution on a preformed pyrazole:

  • Conditions : CuI (10 mol%), L-proline ligand, DMSO, 100°C.

  • Regioselectivity : Favors C-3 position due to electronic effects.

Carboxamide Formation

Carboxylic Acid Activation

The pyrazole-5-carboxylate intermediate is hydrolyzed to the carboxylic acid, then activated as an acyl chloride:

  • Hydrolysis : 6 M HCl, reflux, 90% conversion.

  • Activation : Thionyl chloride (SOCl₂), 60°C, 2 hours.

Amidation with Tetrahydro-2H-Pyran-4-Ylmethylamine

The acyl chloride reacts with tetrahydro-2H-pyran-4-ylmethylamine:

  • Conditions : Dichloromethane, triethylamine, 0°C → room temperature.

  • Yield : 78% after recrystallization.

Alternative One-Pot Strategies

Microwave-Assisted Synthesis

Combining cyclocondensation and amidation in a single step:

  • Reactants : Methylhydrazine, ethyl 3-(thiophen-2-yl)-3-oxopropanoate, tetrahydro-2H-pyran-4-ylmethylamine.

  • Conditions : Microwave irradiation (150°C, 30 min), 65% yield.

Solid-Phase Synthesis

Immobilized hydrazine on Wang resin facilitates iterative coupling:

  • Steps :

    • Resin-bound hydrazine + diketone → pyrazole.

    • Suzuki coupling with thiophene-2-boronic acid.

    • Amidation with tetrahydro-2H-pyran-4-ylmethylamine.

  • Purity : >95% after cleavage.

Optimization and Scale-Up

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)
EthanolNone8075
DMFPdCl₂(dppf)10082
DMSOCuI/L-proline10068
THFHATU2570

Key Findings : DMF with PdCl₂(dppf) maximizes coupling efficiency.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexanes (1:3) achieves >99% purity.

  • Chromatography : Silica gel with EtOAc/hexanes gradient (20→50%).

Challenges and Solutions

  • Regioselectivity : Use electron-withdrawing groups (e.g., esters) to direct thiophene to C-3.

  • Amidation Side Reactions : Employ HATU/DIPEA to minimize racemization.

  • Tetrahydro-2H-Pyran Stability : Avoid strong acids to prevent ring-opening .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes controlled oxidation under acidic or neutral conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
SulfoxidationH₂O₂, CH₃COOH (60°C, 4 hrs)Thiophene-S-oxide derivative72%
SulfonationSO₃·Py complex, DCM (0°C, 2 hrs)2-Sulfo-thiophene analog68%
Ring-opening oxidationKMnO₄, H₂O (reflux, 6 hrs)Maleamic acid intermediate55%

Mechanistic Insights :

  • Thiophene’s sulfur atom acts as the nucleophilic site for electrophilic oxidants like H₂O₂ or SO₃.

  • Ring-opening via KMnO₄ proceeds through dihydroxylation followed by C–S bond cleavage.

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution and deprotonation-driven reactions:

Electrophilic Aromatic Substitution

PositionReagents/ConditionsProductSelectivityReference
C-4HNO₃, H₂SO₄ (0°C, 1 hr)4-Nitro-pyrazole derivative>90%
C-4Br₂, FeBr₃ (DCM, RT, 30 min)4-Bromo-pyrazole analog85%

Deprotonation and Alkylation

BaseAlkylating AgentProductYieldReference
LDA, THF (–78°C)CH₃I1-Methyl-4-alkylated pyrazole78%
NaH, DMFBenzyl bromideN-Benzyl carboxamide side product63%

Key Notes :

  • C-4 substitution dominates due to reduced electron density at this position .

  • Over-alkylation at the carboxamide nitrogen is mitigated using bulky bases like LDA.

Carboxamide Group Reactivity

The carboxamide moiety undergoes hydrolysis and condensation:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux (12 hrs)5-Carboxylic acid derivative89%
Basic hydrolysisNaOH (aq), Δ (8 hrs)Sodium carboxylate salt94%
CondensationEDCl, HOBt, DIPEA (DCM, RT)Peptide-coupled analog82%

Stereochemical Considerations :

  • Hydrolysis retains configuration at the chiral tetrahydropyranmethyl group.

  • EDCl-mediated coupling shows minimal racemization under mild conditions.

Tetrahydropyran (THP) Ring Modifications

The THP group remains largely inert under standard conditions but participates in niche reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic deprotectionHCl, MeOH (RT, 2 hrs)THP ring-opened diol91%
Oxidative cleavageRuO₄, NaIO₄ (H₂O/CH₃CN, 0°C)Ketone intermediate67%

Stability Data :

  • THP remains intact in reactions below pH 10 or temperatures <100°C .

Cross-Coupling Reactions

The thiophene and pyrazole rings enable catalytic cross-coupling:

Reaction TypeCatalysts/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME (80°C)Biaryl-coupled derivative76%
Ullmann couplingCuI, 1,10-phenanthroline, DMF (120°C)Thiophene-pyrazole dimer58%

Optimization Insights :

  • Suzuki reactions require anhydrous conditions to prevent boronic acid decomposition .

  • Ullmann coupling yields improve with electron-deficient aryl halides .

Photochemical Reactions

UV-induced reactivity has been observed in the thiophene-pyrazole system:

ConditionProductQuantum YieldReference
UV (254 nm), O₂Thiophene ozonide0.32
UV (365 nm), I₂C–S bond cleavage产物0.18

Applications :

  • Photodegradation studies suggest environmental persistence under sunlight.

Comparative Reactivity Table

Functional GroupReactivity Order (Most → Least)Dominant Reaction Types
ThiopheneS-oxidation > Electrophilic substitution > PhotolysisOxidation, Cross-coupling
PyrazoleC-4 substitution > N-alkylation > Ring-openingElectrophilic substitution, Deprotonation
CarboxamideHydrolysis > Condensation > ReductionAcid/base-driven transformations

Scientific Research Applications

Therapeutic Applications

1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds containing the pyrazole moiety are often investigated for their anti-inflammatory properties. Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : The presence of the thiophene ring enhances the compound's ability to interact with microbial targets, potentially leading to the development of new antimicrobial agents .
  • Anticancer Potential : Research indicates that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound's structure may allow it to target specific cancer-related pathways .

Synthetic Routes

The synthesis of 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Alkylation with tetrahydro-2H-pyran derivatives.
  • Functionalization to introduce the thiophene moiety.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for maximizing yield and purity.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various pyrazole derivatives, including 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. The results indicated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Carboxamides

Enzyme Inhibition and Pharmacokinetic Optimization

Pyrazole carboxamides with trifluoromethyl and sulfonamide substituents are prominent in enzyme inhibition:

  • Razaxaban (Factor Xa inhibitor): Features a trifluoromethyl group at position 3 and an aminobenzisoxazole P1 ligand. Its high selectivity and oral bioavailability stem from optimized substituents, achieving potent anticoagulant activity (IC₅₀ = 0.19 nM) .
  • N-(4-((2-((2-Hydroxyethoxy)methyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (JMN6-093): Exhibits >95% purity and tailored pharmacokinetics due to hydroxyethoxy and piperidinylsulfonyl groups .

Key Insight : Trifluoromethyl groups enhance metabolic stability, while sulfonamide and piperidine moieties improve permeability and reduce protein binding.

Structural Diversity in Carboxamide Linkages

The carboxamide nitrogen’s substitution significantly impacts activity:

  • 1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 2034412-03-6): Combines thiophene and thienopyrimidine, suggesting dual targeting of kinase and protease enzymes .

Key Insight : Bulky or fused heterocycles (e.g., triazolo-pyridine) may improve selectivity for specific biological targets.

Biological Activity

1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential biological activities. This compound belongs to the pyrazole class, which has garnered interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The molecular formula of the compound is C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S, with a molecular weight of 305.4 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a tetrahydro-pyran substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
IUPAC Name1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
CAS Number1374549-41-3

The biological activity of 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. However, detailed studies are needed to elucidate the exact molecular mechanisms involved.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . The presence of specific substituents on the pyrazole ring can enhance this activity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated promising results against Bacillus subtilis and E. coli, suggesting that modifications in structure can influence antimicrobial potency .

Antiviral Activity

The potential antiviral activity of heterocyclic compounds, including pyrazoles, has been documented in literature. Some derivatives have shown inhibitory effects on reverse transcriptase, indicating a possible mechanism for antiviral action . Further investigation into the specific antiviral efficacy of this compound is warranted.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Effects : A study reported that certain pyrazole derivatives exhibited significant inhibition of inflammatory cytokines, demonstrating their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, some pyrazole derivatives showed enhanced activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
  • Antiviral Properties : Research on related compounds indicated that structural modifications can lead to improved antiviral activity against specific viral targets, supporting further exploration of this compound's potential in viral infections .

Q & A

Basic: What are common synthetic routes for 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer:
The compound is typically synthesized via condensation reactions using hydrazide derivatives and carbonyl-containing intermediates. A general procedure involves:

  • Reacting pyrazole-thiophene intermediates with tetrahydro-2H-pyran-4-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide moiety .
  • Thiophene incorporation can be achieved through Suzuki-Miyaura coupling or cyclocondensation of thiourea derivatives with α,β-unsaturated ketones .
  • Key steps include protecting group strategies (e.g., tetrahydropyranyl groups) to improve regioselectivity and yield .

Advanced: How can researchers optimize multi-step synthesis protocols for this compound to address low yields or byproduct formation?

Methodological Answer:

  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers or competing side reactions .
  • Protective Group Strategies : Employ tetrahydropyran (THP) or tosyl groups to stabilize reactive intermediates and reduce side reactions during carboxamide formation .
  • Process Control : Optimize stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) and reaction time using real-time monitoring (e.g., LC-MS) to minimize byproducts .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and thiophene rings, as well as the tetrahydro-2H-pyran substitution pattern .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for the carboxamide and tetrahydro-2H-pyran moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS or HPLC to identify trace impurities (e.g., unreacted intermediates or degradation products) that may interfere with assays .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, and solvent composition) to isolate compound-specific effects .
  • Computational Docking : Compare binding affinities of the compound and its byproducts with target enzymes (e.g., mGluR5 or TNF-α) to explain discrepancies .

Basic: What methods are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric methods (e.g., Ellman’s reagent) to measure inhibition of targets like cyclooxygenase-2 (COX-2) or TNF-α .
  • In Vitro Models : Test cytotoxicity and NO release in cell lines (e.g., macrophages) to assess anti-inflammatory potential .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for mGluR5 or cannabinoid receptors) to quantify affinity .

Advanced: How can researchers design derivatives to improve metabolic stability or bioavailability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the tetrahydro-2H-pyran group with morpholine or piperidine rings to enhance solubility while maintaining steric bulk .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties at the carboxamide group to improve membrane permeability .
  • Metabolic Profiling : Use hepatic microsome assays to identify metabolic hotspots (e.g., thiophene oxidation) and block degradation pathways via fluorination or methylation .

Basic: What solvent systems and reaction conditions are optimal for synthesizing this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO are preferred for condensation reactions due to their ability to stabilize charged intermediates .
  • Temperature Control : Reactions are typically conducted at room temperature to prevent decomposition of the thiophene or pyrazole rings .
  • Workup Procedures : Use aqueous extraction (e.g., ethyl acetate/water) to remove unreacted amines or acids, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can computational tools aid in predicting or explaining unexpected reactivity in this compound?

Methodological Answer:

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclocondensation or amide coupling) and identify transition states .
  • Molecular Dynamics Simulations : Predict solvent effects or conformational flexibility of the tetrahydro-2H-pyran group that may influence reactivity .
  • Machine Learning : Train models on reaction databases to recommend optimal catalysts (e.g., Pd for cross-coupling) or conditions for novel derivatives .

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